6-Chloroperfluorohex-1-ene
Overview
Description
6-Chloroperfluorohex-1-ene is a chemical compound with the molecular formula C6ClF11. It is a member of the perfluoroalkene family, characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a hexene backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroperfluorohex-1-ene typically involves the chlorination of perfluorohexene. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position on the hexene chain. The reaction is usually conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where perfluorohexene is exposed to chlorine gas. The reaction conditions, including temperature, pressure, and chlorine concentration, are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroperfluorohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the hexene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with hydroxyl groups.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst, while halogenation can be achieved using halogen gases like bromine or iodine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less common due to the stability of the fluorinated backbone.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include hydroxylated or aminated derivatives.
Addition Products: Hydrogenated or halogenated derivatives of this compound.
Scientific Research Applications
6-Chloroperfluorohex-1-ene has diverse applications in scientific research, including:
Materials Science: Used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: Serves as a building block for the synthesis of more complex fluorinated compounds.
Environmental Studies: Utilized in studies related to the behavior and impact of fluorinated compounds in the environment.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloroperfluorohex-1-ene primarily involves its reactivity due to the presence of the chlorine atom and the double bond in the hexene backbone. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond allows for addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in different chemical processes .
Comparison with Similar Compounds
Perfluorohexene: Lacks the chlorine atom but shares the fluorinated hexene backbone.
6-Bromoperfluorohex-1-ene: Similar structure with a bromine atom instead of chlorine.
Perfluorooctene: Longer carbon chain with similar fluorination.
Uniqueness: 6-Chloroperfluorohex-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in specific chemical reactions where selective chlorination is desired .
Properties
IUPAC Name |
6-chloro-1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11/c7-6(17,18)5(15,16)4(13,14)3(11,12)1(8)2(9)10 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAHJDLGHPNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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